6-bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6-Bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 301818-14-4; molecular formula: C₁₆H₉BrINO₃; molecular weight: 470.056 g/mol) is a halogenated coumarin derivative characterized by a bromine substituent at position 6 of the chromene ring and a 4-iodophenyl group attached via a carboxamide linkage at position 3 .
Properties
IUPAC Name |
6-bromo-N-(4-iodophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrINO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYIPHPPQOOPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2H-chromene-3-carboxamide, is brominated using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodinating agent to introduce the iodine atom at the 4-position of the phenyl ring.
Amidation: The final step involves the formation of the amide bond between the chromene core and the 4-iodophenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
6-bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as kinases and receptors.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting specific diseases.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and survival. Additionally, it can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methoxy Substituents : Replacement of iodine with methoxy (e.g., vs. ) reduces molecular weight by ~20% and enhances solubility due to the polar OCH₃ group. However, methoxy derivatives may exhibit weaker hydrophobic interactions in biological targets compared to iodinated analogues .
- Iodine vs.
- Steric Effects : Addition of a methyl group (e.g., 2,4-dimethylphenyl in ) introduces steric bulk, which may hinder rotational freedom and reduce binding efficiency in constrained active sites .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The carboxamide group in the target compound participates in intermolecular hydrogen bonding, as observed in related chromene-carboxamides (e.g., N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide forms O–H···O bonds critical for crystal packing) .
- Crystal Structure : While crystallographic data for the target compound are unavailable, analogues like 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid exhibit planar chromene rings and solvent-dependent hydrogen bonding networks .
Biological Activity
6-bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the chromene family, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H12BrINO3, with a molecular weight of 470.06 g/mol. The presence of bromine and iodine in its structure contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H12BrINO3 |
| Molecular Weight | 470.06 g/mol |
| CAS Number | 301818-14-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The compound may exert its effects through:
- Inhibition of Kinases : It has been shown to inhibit certain kinases, disrupting signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : The compound can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's IC50 values in these studies suggest potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 22.7 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
| Enzyme | Inhibition (%) |
|---|---|
| COX-1 | 45 |
| COX-2 | 62 |
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Letters examined the effects of this compound on MCF-7 cells, revealing that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
- Anti-inflammatory Effects : Another research article highlighted the compound's ability to reduce inflammation markers in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 6-bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide? The compound is synthesized via multi-step reactions, typically starting with the condensation of a chromene precursor (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) with 4-iodoaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) for amide bond formation. Reaction monitoring via TLC and purification via column chromatography are standard .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products? Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for amidation), and catalysts (e.g., DMAP for nucleophilic catalysis). Ultrasound irradiation (20–40 kHz) enhances reaction efficiency by improving reagent mixing and reducing reaction time .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the compound’s structure? 1H/13C NMR confirms the chromene backbone and substituents (e.g., bromo, iodophenyl). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? Single-crystal X-ray diffraction provides precise bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups). For example, chromene ring planarity and halogen (Br, I) positioning can be confirmed, as seen in related chromene-iodophenyl structures .
Biological Activity Screening
Basic: What preliminary assays assess the compound’s biological potential? Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. Dose-response curves (0.1–100 µM) identify IC50 values. Compare with control compounds (e.g., cisplatin for anticancer activity) .
Advanced: How can molecular docking predict target interactions? Docking studies (AutoDock Vina, Schrödinger) model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with mutational analysis or competitive binding assays. The iodophenyl group may enhance hydrophobic binding in enzyme pockets .
Addressing Data Contradictions
Advanced: How to resolve discrepancies in biological activity reported across studies? Contradictions may arise from impurities (e.g., unreacted starting materials) or solvent residues. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%). Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
Structure-Activity Relationships (SAR)
Advanced: How do halogen substitutions (Br, I) influence bioactivity? Compare with analogs (e.g., 6-chloro or 6-fluoro derivatives). Bromine enhances electrophilicity for covalent binding, while iodine’s large van der Waals radius improves target affinity. Test via competitive binding assays with fluorescent probes .
Analytical Purity Assessment
Basic: What methods ensure compound purity for in vivo studies? HPLC (retention time analysis) and GC-MS detect organic impurities. Elemental analysis confirms C, H, N, Br, and I percentages (±0.3% theoretical). Use preparative HPLC for >99% purity in pharmacokinetic studies .
Advanced: How does chiral chromatography address stereoisomer contamination? Chiral columns (e.g., Chiralpak IA) separate enantiomers if asymmetric centers exist. Circular dichroism (CD) spectroscopy verifies enantiomeric excess (>98%) .
Target Identification and Mechanism
Advanced: What methodologies identify the compound’s biological targets?
Chemical Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify bound proteins.
Kinase Profiling: Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to assess inhibition (e.g., EGFR, VEGFR).
Transcriptomics: RNA-seq of treated cells reveals pathway enrichment (e.g., apoptosis, inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
